REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH:15]([O:16][C:17](=[O:19])[CH3:18])[C:14](=[O:20])[NH:13][C:12]3[CH:21]=[CH:22][CH:23]=[CH:24][C:11]=3[S:10]2)=[CH:5][CH:4]=1.[H-].[Na+].[CH3:27][N:28]([CH2:30][CH2:31]Cl)[CH3:29].C(OC(C)C)(C)C>CCOCC.C(O)(=O)C.CS(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH:15]([O:16][C:17](=[O:19])[CH3:18])[C:14](=[O:20])[N:13]([CH2:31][CH2:30][N:28]([CH3:29])[CH3:27])[C:12]3[CH:21]=[CH:22][CH:23]=[CH:24][C:11]=3[S:10]2)=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1SC2=C(NC(C1OC(C)=O)=O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1SC2=C(NC(C1OC(C)=O)=O)C=CC=C2
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 300° C.
|
Type
|
CUSTOM
|
Details
|
for 8 hours
|
Duration
|
8 h
|
Type
|
STIRRING
|
Details
|
the mixture is further stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
silica gel is filtered off
|
Type
|
ADDITION
|
Details
|
To the filtrate is added benzene
|
Type
|
WASH
|
Details
|
the benzene solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove benzene
|
Type
|
CUSTOM
|
Details
|
to give a solid substance (1.20 g)
|
Type
|
CUSTOM
|
Details
|
After removing the insoluble materials
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals are separated by filtration
|
Reaction Time |
30 min |
Name
|
title compound ( I )
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SC2=C(N(C(C1OC(C)=O)=O)CCN(C)C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 76.2% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH:15]([O:16][C:17](=[O:19])[CH3:18])[C:14](=[O:20])[NH:13][C:12]3[CH:21]=[CH:22][CH:23]=[CH:24][C:11]=3[S:10]2)=[CH:5][CH:4]=1.[H-].[Na+].[CH3:27][N:28]([CH2:30][CH2:31]Cl)[CH3:29].C(OC(C)C)(C)C>CCOCC.C(O)(=O)C.CS(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH:15]([O:16][C:17](=[O:19])[CH3:18])[C:14](=[O:20])[N:13]([CH2:31][CH2:30][N:28]([CH3:29])[CH3:27])[C:12]3[CH:21]=[CH:22][CH:23]=[CH:24][C:11]=3[S:10]2)=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1SC2=C(NC(C1OC(C)=O)=O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1SC2=C(NC(C1OC(C)=O)=O)C=CC=C2
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 300° C.
|
Type
|
CUSTOM
|
Details
|
for 8 hours
|
Duration
|
8 h
|
Type
|
STIRRING
|
Details
|
the mixture is further stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
silica gel is filtered off
|
Type
|
ADDITION
|
Details
|
To the filtrate is added benzene
|
Type
|
WASH
|
Details
|
the benzene solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove benzene
|
Type
|
CUSTOM
|
Details
|
to give a solid substance (1.20 g)
|
Type
|
CUSTOM
|
Details
|
After removing the insoluble materials
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals are separated by filtration
|
Reaction Time |
30 min |
Name
|
title compound ( I )
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SC2=C(N(C(C1OC(C)=O)=O)CCN(C)C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 76.2% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH:15]([O:16][C:17](=[O:19])[CH3:18])[C:14](=[O:20])[NH:13][C:12]3[CH:21]=[CH:22][CH:23]=[CH:24][C:11]=3[S:10]2)=[CH:5][CH:4]=1.[H-].[Na+].[CH3:27][N:28]([CH2:30][CH2:31]Cl)[CH3:29].C(OC(C)C)(C)C>CCOCC.C(O)(=O)C.CS(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH:15]([O:16][C:17](=[O:19])[CH3:18])[C:14](=[O:20])[N:13]([CH2:31][CH2:30][N:28]([CH3:29])[CH3:27])[C:12]3[CH:21]=[CH:22][CH:23]=[CH:24][C:11]=3[S:10]2)=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1SC2=C(NC(C1OC(C)=O)=O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1SC2=C(NC(C1OC(C)=O)=O)C=CC=C2
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 300° C.
|
Type
|
CUSTOM
|
Details
|
for 8 hours
|
Duration
|
8 h
|
Type
|
STIRRING
|
Details
|
the mixture is further stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
silica gel is filtered off
|
Type
|
ADDITION
|
Details
|
To the filtrate is added benzene
|
Type
|
WASH
|
Details
|
the benzene solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove benzene
|
Type
|
CUSTOM
|
Details
|
to give a solid substance (1.20 g)
|
Type
|
CUSTOM
|
Details
|
After removing the insoluble materials
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals are separated by filtration
|
Reaction Time |
30 min |
Name
|
title compound ( I )
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SC2=C(N(C(C1OC(C)=O)=O)CCN(C)C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 76.2% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |